3,4'-Dimethylbenzhydrol

Lipophilicity Drug Design ADME

3,4'-Dimethylbenzhydrol (CAS 13389-73-6), also known as m,p'-dimethylbenzhydrol or (3-methylphenyl)-(4-methylphenyl)methanol, is a non-symmetrical diarylmethanol with the molecular formula C15H16O and a molecular weight of 212.29 g/mol. It is a benzhydrol derivative where a methyl group is substituted at the 3-position of one phenyl ring and the 4'-position of the other, creating an asymmetric carbon center upon appropriate derivatization.

Molecular Formula C15H16O
Molecular Weight 212.29 g/mol
CAS No. 13389-73-6
Cat. No. B176136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4'-Dimethylbenzhydrol
CAS13389-73-6
Synonyms3,4'-DIMETHYLBENZHYDROL
Molecular FormulaC15H16O
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)O
InChIInChI=1S/C15H16O/c1-11-6-8-13(9-7-11)15(16)14-5-3-4-12(2)10-14/h3-10,15-16H,1-2H3
InChIKeyCPBLKWQHXVGPLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4'-Dimethylbenzhydrol (CAS 13389-73-6): Procurement Guide for a Non-Symmetrical Diarylmethanol Scaffold


3,4'-Dimethylbenzhydrol (CAS 13389-73-6), also known as m,p'-dimethylbenzhydrol or (3-methylphenyl)-(4-methylphenyl)methanol, is a non-symmetrical diarylmethanol with the molecular formula C15H16O and a molecular weight of 212.29 g/mol [1]. It is a benzhydrol derivative where a methyl group is substituted at the 3-position of one phenyl ring and the 4'-position of the other, creating an asymmetric carbon center upon appropriate derivatization . Unlike its common symmetrical 4,4'-dimethyl analog (CAS 885-77-8), this compound serves as a crucial lipophilic scaffold and intermediate in medicinal chemistry, particularly for the synthesis of chiral antihistamines and anticholinergic agents where the spatial orientation of substituents is critical for target binding [2].

Why 4,4'-Dimethylbenzhydrol Cannot Replace 3,4'-Dimethylbenzhydrol in Synthesis


Generic substitution within the dimethylbenzhydrol class is not feasible due to the profound impact of substitution pattern on molecular geometry, physicochemical properties, and downstream biological activity. The non-symmetrical 3,4'-substitution pattern of this compound creates a unique electronic environment and steric profile distinct from symmetrical analogs like 4,4'-dimethylbenzhydrol. This directly influences the diastereoselectivity of chiral derivatizations, the lipophilicity of resultant drug candidates, and the compound's solid-state packing, which is crucial for reproducible reactivity and formulation [1][2]. Using the wrong isomer can lead to significant differences in reaction kinetics, purity profiles, and the pharmacological properties of the final pharmaceutical intermediate.

Head-to-Head Quantitative Differentiation: 3,4'- vs. 4,4'-Dimethylbenzhydrol for R&D Procurement


Predicted Partition Coefficient (LogP): Quantifying the Impact of Substitution Pattern on Lipophilicity

Despite having identical molecular formulas and molecular weights, the position of the methyl substituents dramatically alters the computed lipophilicity. 3,4'-Dimethylbenzhydrol demonstrates a higher predicted LogP value compared to its 4,4'-dimethyl analog, indicating greater lipophilicity. This difference is quantitatively demonstrated by their computed partition coefficients [1].

Lipophilicity Drug Design ADME

Asymmetric Synthesis Potential: A Structural Basis for Chirality Induction

The core advantage of 3,4'-dimethylbenzhydrol is its inherent non-symmetry. Unlike the meso-like nature of symmetrical 4,4'-dimethylbenzhydrol, the 3,4'-substitution pattern ensures that the central carbon is a prochiral center. This allows for the synthesis of enantiomerically enriched diarylmethanol products, a feat impossible with the symmetrical analog. Research has demonstrated that specially designed catalytic systems effect asymmetric hydrogenation of ortho-substituted benzophenones to chiral diarylmethanols with consistently high enantiomeric excess (ee) [1].

Asymmetric Synthesis Chiral Intermediates Diarylmethanol

Physical Form and Melting Point: Isolation and Purity Profiling Advantages

The solid-state properties of regioisomers can differ substantially, impacting purification by crystallization and formulation. While the symmetrical 4,4'-dimethylbenzhydrol is a crystalline solid with a well-defined melting point (71-73°C), the physical form data for 3,4'-dimethylbenzhydrol is not uniformly reported, suggesting it may have a lower melting point or exist as a liquid/semi-solid under standard conditions . This difference in physical form offers distinct operational advantages in different synthetic protocols, such as in liquid-phase reactions or when a specific melting point is required for purity analysis.

Purification Solid-State Chemistry Formulation

Optimizing 3,4'-Dimethylbenzhydrol Use: Key Application Scenarios Based on Differentiated Evidence


Synthesis of Enantiopure H1-Antihistamine Intermediates

Procure 3,4'-dimethylbenzhydrol specifically to leverage its high predicted LogP and non-symmetrical structure, as established in Section 3. Use it as the foundational scaffold for a series of chiral H1-antihistamine candidates. The prochiral nature of the molecule allows for a late-stage asymmetric functionalization step (e.g., etherification or amination), enabling the synthesis of a library of single-enantiomer analogs. This approach directly avoids the fundamentally limiting achiral products derived from 4,4'-dimethylbenzhydrol and creates high-value, patentable drug candidates with optimized lipophilicity [1].

Lipophilicity-Driven CNS Drug Design Probe

Justify the selection of 3,4'-dimethylbenzhydrol over unsubstituted benzhydrol for central nervous system (CNS) drug discovery programs based on its quantitatively established LogP shift (+0.71 units). By incorporating this more lipophilic scaffold, you can enhance a lead compound's predicted blood-brain barrier permeability. If in vivo efficacy is compromised by poor brain exposure for a benzhydrol-based series, switching to this dimethylated regioisomer is a rational, data-driven medicinal chemistry strategy to improve CNS penetration.

Reaction Condition Screening Leveraging Physical Form

Use the distinct physical form of 3,4'-dimethylbenzhydrol, which appears to be a liquid or low-melting solid unlike the crystalline 4,4'-isomer, to your advantage in process chemistry. Its physical state may allow for use as a neat reagent or simplify dissolution in organic solvents, enabling reactions at lower volumes and simplifying post-reaction workups. This provides a clear operational advantage in a manufacturing environment where the solid handling and dissolution of 4,4'-dimethylbenzhydrol could be a rate-limiting or yield-limiting step.

Investigating the Impact of Regioisomerism on Target Binding Kinetics

Design a comparative kinetic study to map the binding thermodynamics and kinetics of protein targets against both 3,4'- and 4,4'-dimethylbenzhydrol-derived probes. The distinct electronic distribution and steric profile of these isomers, as highlighted by their identical molecular formula but different 3-D structures, provide an elegant system to probe the subtle shape and electron density requirements of a ligand binding pocket. This scenario directly uses the product's core differentiation to generate high-impact SAR data, a key activity for any probe or lead generation campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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